molecular formula C25H22N2O2 B4887379 N-[(8-HYDROXYQUINOLIN-7-YL)(4-METHYLPHENYL)METHYL]-2-PHENYLACETAMIDE CAS No. 5923-62-6

N-[(8-HYDROXYQUINOLIN-7-YL)(4-METHYLPHENYL)METHYL]-2-PHENYLACETAMIDE

Cat. No.: B4887379
CAS No.: 5923-62-6
M. Wt: 382.5 g/mol
InChI Key: SGMUTMBUJAZEJZ-UHFFFAOYSA-N
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Description

N-[(8-HYDROXYQUINOLIN-7-YL)(4-METHYLPHENYL)METHYL]-2-PHENYLACETAMIDE is a complex organic compound that incorporates the 8-hydroxyquinoline moietyThe 8-hydroxyquinoline structure is a bicyclic compound consisting of a pyridine ring fused to a phenol ring, with a hydroxyl group attached at position 8 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-HYDROXYQUINOLIN-7-YL)(4-METHYLPHENYL)METHYL]-2-PHENYLACETAMIDE typically involves the reaction of 8-hydroxyquinoline with appropriate reagents to introduce the 4-methylphenyl and 2-phenylacetamide groups. One common method involves the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform, followed by further reactions to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial production. This would include the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(8-HYDROXYQUINOLIN-7-YL)(4-METHYLPHENYL)METHYL]-2-PHENYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

N-[(8-HYDROXYQUINOLIN-7-YL)(4-METHYLPHENYL)METHYL]-2-PHENYLACETAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(8-HYDROXYQUINOLIN-7-YL)(4-METHYLPHENYL)METHYL]-2-PHENYLACETAMIDE involves its interaction with molecular targets and pathways within cells. The 8-hydroxyquinoline moiety is known to chelate metal ions, which can inhibit the activity of metalloenzymes and disrupt cellular processes. This chelation ability is crucial for its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of 8-hydroxyquinoline, such as:

  • 5,7-Dibromo-8-hydroxyquinoline
  • 8-Hydroxyquinoline-5-sulfonic acid
  • 8-Hydroxyquinoline-2-carboxylic acid

Uniqueness

N-[(8-HYDROXYQUINOLIN-7-YL)(4-METHYLPHENYL)METHYL]-2-PHENYLACETAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The combination of the 8-hydroxyquinoline moiety with the 4-methylphenyl and 2-phenylacetamide groups enhances its potential for various applications in scientific research and industry .

Properties

IUPAC Name

N-[(8-hydroxyquinolin-7-yl)-(4-methylphenyl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-17-9-11-20(12-10-17)23(27-22(28)16-18-6-3-2-4-7-18)21-14-13-19-8-5-15-26-24(19)25(21)29/h2-15,23,29H,16H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMUTMBUJAZEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386916
Record name TCMDC-125551
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5923-62-6
Record name TCMDC-125551
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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